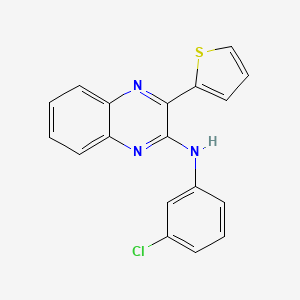![molecular formula C11H11ClO3S B14211600 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate CAS No. 748801-15-2](/img/structure/B14211600.png)
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and an acetyl group attached to a phenyl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate typically involves multiple steps, starting with the preparation of the phenyl acetate backbone. One common method involves the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting phenyl acetate is then subjected to further reactions to introduce the chloro and methylsulfanyl groups.
Acetylation of Phenol: Phenol is reacted with acetic anhydride in the presence of sulfuric acid to form phenyl acetate.
Chlorination: The phenyl acetate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amino derivatives, thiol derivatives.
科学的研究の応用
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[Chloro(methylsulfanyl)acetyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Chloroacetylphenyl acetate: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
4-Methylsulfanylacetylphenyl acetate:
4-[Chloro(methylsulfanyl)acetyl]phenol: Similar structure but with a hydroxyl group instead of the acetate group, leading to different chemical properties.
Uniqueness
4-[Chloro(methylsulfanyl)acetyl]phenyl acetate is unique due to the presence of both chloro and methylsulfanyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.
特性
CAS番号 |
748801-15-2 |
|---|---|
分子式 |
C11H11ClO3S |
分子量 |
258.72 g/mol |
IUPAC名 |
[4-(2-chloro-2-methylsulfanylacetyl)phenyl] acetate |
InChI |
InChI=1S/C11H11ClO3S/c1-7(13)15-9-5-3-8(4-6-9)10(14)11(12)16-2/h3-6,11H,1-2H3 |
InChIキー |
BTOGHNVTWIHHKJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C(SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


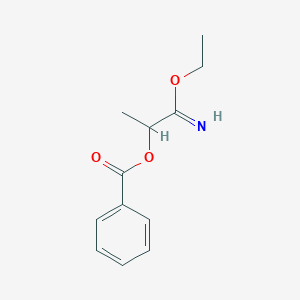

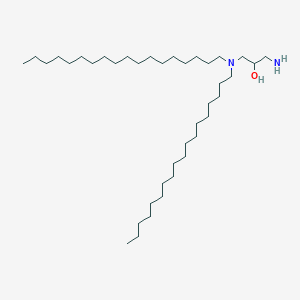
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
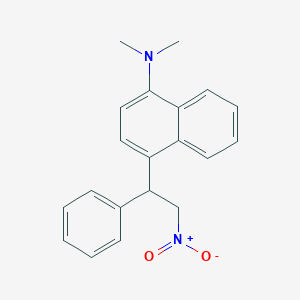
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
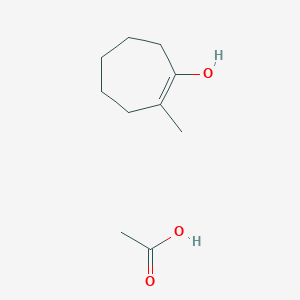
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
